molecular formula C9H9NO2 B13156180 5-(2,5-Dihydro-1H-pyrrol-1-yl)furan-2-carbaldehyde

5-(2,5-Dihydro-1H-pyrrol-1-yl)furan-2-carbaldehyde

Cat. No.: B13156180
M. Wt: 163.17 g/mol
InChI Key: OLUFFHGGNFGPIC-UHFFFAOYSA-N
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Description

5-(2,5-Dihydro-1H-pyrrol-1-yl)furan-2-carbaldehyde is a heterocyclic compound that features both a furan and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dihydro-1H-pyrrol-1-yl)furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with a suitable pyrrole derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dihydro-1H-pyrrol-1-yl)furan-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

5-(2,5-Dihydro-1H-pyrrol-1-yl)furan-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-(2,5-Dihydro-1H-pyrrol-1-yl)furan-2-carbaldehyde exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,5-Dihydro-1H-pyrrol-1-yl)furan-2-carbaldehyde is unique due to its combination of furan and pyrrole rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

5-(2,5-dihydropyrrol-1-yl)furan-2-carbaldehyde

InChI

InChI=1S/C9H9NO2/c11-7-8-3-4-9(12-8)10-5-1-2-6-10/h1-4,7H,5-6H2

InChI Key

OLUFFHGGNFGPIC-UHFFFAOYSA-N

Canonical SMILES

C1C=CCN1C2=CC=C(O2)C=O

Origin of Product

United States

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